Tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromopyridine moiety, and a piperazine ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 6-bromopyridine-2-amine with tert-butyl piperazine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, palladium catalysts, and various organic solvents. Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Scientific Research Applications
Tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The piperazine ring can also contribute to the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate is unique due to its specific substitution pattern on the pyridine ring and the presence of the tert-butyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H20BrN3O2 |
---|---|
Molecular Weight |
342.23 g/mol |
IUPAC Name |
tert-butyl 3-(6-bromopyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-8-7-16-11(9-18)10-5-4-6-12(15)17-10/h4-6,11,16H,7-9H2,1-3H3 |
InChI Key |
CGMNAZDZYRFALD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=NC(=CC=C2)Br |
Origin of Product |
United States |
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